molecular formula C17H30O4S B14478042 4-Methylbenzenesulfonic acid;2-methylnonan-3-ol CAS No. 65950-03-0

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol

Cat. No.: B14478042
CAS No.: 65950-03-0
M. Wt: 330.5 g/mol
InChI Key: ZBUWUQHBBCQRCM-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is a compound that combines the structural features of both 4-methylbenzenesulfonic acid and 2-methylnonan-3-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol typically involves the sulfonation of toluene to produce 4-methylbenzenesulfonic acid, followed by the reaction with 2-methylnonan-3-ol. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.

Scientific Research Applications

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;2-methylnonan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the hydrophobic 2-methylnonan-3-ol moiety can interact with lipid membranes and hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid, octan-2-ol: Similar in structure but with a different alkyl chain length.

    4-Methylbenzenesulfonic acid, pentan-3-ol: Another similar compound with a shorter alkyl chain.

Uniqueness

4-Methylbenzenesulfonic acid;2-methylnonan-3-ol is unique due to its specific combination of a sulfonic acid group and a branched nonanol chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

65950-03-0

Molecular Formula

C17H30O4S

Molecular Weight

330.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-methylnonan-3-ol

InChI

InChI=1S/C10H22O.C7H8O3S/c1-4-5-6-7-8-10(11)9(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h9-11H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

ZBUWUQHBBCQRCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)C)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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